molecular formula C7H2ClF2N B6235495 4-chloro-2,3-difluorobenzonitrile CAS No. 1224881-80-4

4-chloro-2,3-difluorobenzonitrile

Cat. No.: B6235495
CAS No.: 1224881-80-4
M. Wt: 173.5
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Description

4-Chloro-2,3-difluorobenzonitrile (C₇H₂ClF₂N) is a halogenated benzonitrile derivative characterized by a chloro group at the 4-position and fluorine atoms at the 2- and 3-positions on the aromatic ring. Its molecular weight is 173.55 g/mol, and it features a nitrile group (-CN) that enhances its utility in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials . The compound’s electron-withdrawing substituents (Cl and F) modulate its reactivity, making it suitable for nucleophilic aromatic substitution and cross-coupling reactions.

Properties

IUPAC Name

4-chloro-2,3-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXBPYPAXHFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224881-80-4
Record name 4-chloro-2,3-difluorobenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-2,3-difluorobenzonitrile can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 3,4-dichlorobenzonitrile with potassium fluoride in the presence of a phase transfer catalyst such as tetraphenylphosphonium bromide. The reaction is typically carried out in a solvent like 1,3-dimethylimidazolidine-2-one at elevated temperatures .

Another method involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst to form 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene. This intermediate is then reacted with ammonia to obtain 3,4-difluorobenzamide, which is subsequently dehydrated to form this compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of 3,4-dichlorobenzonitrile as a starting material. The process includes the use of potassium fluoride as a fluorination reagent and a phase transfer catalyst. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Scientific Research Applications

4-chloro-2,3-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2,3-difluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

4-Bromo-2,3-difluorobenzonitrile

  • Molecular Formula : C₇H₂BrF₂N
  • Molecular Weight : 218 g/mol
  • Key Differences : Replacement of Cl with Br increases molecular weight and polarizability. The bromo group enhances leaving-group ability in substitution reactions but may reduce solubility due to higher hydrophobicity.
  • Physical Properties : Boiling point = 227.4 ± 35.0 °C; density = 1.77 g/cm³ .
  • Applications : Used in Suzuki-Miyaura coupling reactions due to bromine’s compatibility with palladium catalysts.

5-Chloro-2,4-difluorobenzonitrile

  • Molecular Formula : C₇H₂ClF₂N
  • Key Differences : Fluorine and chlorine substituents are positioned at 2,4- and 5-sites, altering steric and electronic effects. The 5-Cl substituent may hinder meta-directed reactions compared to the 4-Cl in the target compound.
  • Applications : Likely employed in herbicide synthesis, leveraging fluorine’s metabolic stability .

4-Ethoxy-2,3-difluorobenzonitrile

  • Molecular Formula: C₉H₇F₂NO
  • Molecular Weight : 183.16 g/mol
  • Key Differences : The ethoxy group (-OCH₂CH₃) at the 4-position introduces electron-donating effects, contrasting with the electron-withdrawing Cl in the target compound. This increases solubility in polar solvents.
  • Physical Properties : Boiling point = 256.2 ± 35.0 °C; density = 1.2 g/cm³ .
  • Applications : Intermediate in pharmaceuticals requiring ether-linked aromatic systems.

Functional Group Variations

4-Amino-2,5-difluorobenzonitrile

  • Molecular Formula : C₇H₄F₂N₂
  • Molecular Weight : 154.11 g/mol
  • Key Differences: The amino group (-NH₂) at the 4-position is strongly electron-donating, increasing basicity and reactivity toward electrophiles.
  • Applications : Precursor for dyes and ligands in coordination chemistry .

2,3-Dichloro-6-nitrobenzonitrile

  • Molecular Formula : C₇H₂Cl₂N₂O₂
  • Key Differences: Nitro (-NO₂) and Cl groups create a highly electron-deficient ring, favoring reduction and nucleophilic attack.
  • Applications: Potential use in explosives or corrosion inhibitors .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
4-Chloro-2,3-difluorobenzonitrile C₇H₂ClF₂N 173.55 N/A N/A Pharmaceuticals, agrochemicals
4-Bromo-2,3-difluorobenzonitrile C₇H₂BrF₂N 218 227.4 ± 35.0 1.77 Cross-coupling reactions
4-Ethoxy-2,3-difluorobenzonitrile C₉H₇F₂NO 183.16 256.2 ± 35.0 1.2 Drug intermediates
4-Amino-2,5-difluorobenzonitrile C₇H₄F₂N₂ 154.11 N/A N/A Dyes, ligands

Research Findings and Industrial Relevance

  • Electronic Effects: The electron-withdrawing Cl and F substituents in this compound enhance its reactivity in SNAr reactions compared to ethoxy- or amino-substituted analogs .
  • Steric Considerations : The 2,3-difluoro configuration minimizes steric hindrance, enabling efficient coupling reactions, whereas 5-Cl-2,4-difluoro analogs face challenges in meta-substitution .
  • Thermal Stability : Brominated derivatives exhibit higher boiling points than chlorinated ones, aligning with their increased molecular weight .

Biological Activity

4-Chloro-2,3-difluorobenzonitrile is a fluorinated aromatic compound with notable applications in medicinal chemistry and biological research. Its structure includes both chlorine and fluorine substituents, which influence its reactivity and biological interactions. This article delves into the compound's biological activity, mechanisms of action, and relevant studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound acts as a building block in the synthesis of biologically active molecules and has been implicated in several biochemical pathways:

  • Enzyme Inhibition : It has been noted for its potential to inhibit cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cellular responses in various types of cells.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and is capable of permeating the blood-brain barrier. These properties suggest potential therapeutic applications in treating central nervous system disorders.

Cellular Effects

The compound's effects on cellular processes are significant. It has been shown to interact with specific proteases, altering their activity and stability. Notably, these interactions can lead to changes in gene expression patterns within targeted cell types.

Inhibition Studies

Research has demonstrated that this compound acts as an inhibitor for certain cytochrome P450 enzymes. Inhibition studies have shown that this compound can significantly affect the metabolism of co-administered drugs through competitive inhibition, which is critical for understanding drug-drug interactions in pharmacotherapy.

Bioremediation Applications

A study involving Pseudomonas sp. JHN highlighted the compound's role in bioremediation processes. This bacterium utilized 4-chloro-3-nitrophenol (a related compound) as a carbon source, demonstrating the potential for microbial degradation pathways that could also apply to this compound . This research emphasizes the environmental significance of fluorinated compounds and their degradation products.

Comparative Biological Activity Table

CompoundBiological ActivityMechanism of Action
This compoundInhibits CYP1A2Competitive inhibition in drug metabolism
4-Chloro-3-nitrophenolUtilized by Pseudomonas sp. JHNMicrobial degradation
4-Chloro-2,5-difluorobenzonitrileInhibits various cytochrome P450 enzymesSubstrate or inhibitor for drug metabolism

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